![molecular formula C16H9F6N3O2 B5148622 N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5148622.png)
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
Synthesis Analysis
- Efficient synthesis strategies have been developed for related benzimidazole derivatives, indicating the possibility of similar approaches for the compound (Yuan et al., 2009).
Molecular Structure Analysis
- Studies have shown that the molecular structure of benzimidazole derivatives is influenced by substituents like trifluoromethyl groups (Li et al., 2012).
Chemical Reactions and Properties
- Benzimidazole compounds with electron-withdrawing substituents, such as trifluoromethyl groups, exhibit enhanced anionophoric activity (Peng et al., 2016).
Physical Properties Analysis
- The physical properties of benzimidazole derivatives can be significantly altered by the introduction of trifluoromethyl groups, affecting solubility and stability (Banerjee et al., 2003).
Chemical Properties Analysis
- The chemical properties of benzimidazole derivatives are often defined by the presence of electron-withdrawing groups, which can enhance reactivity and binding affinity to various substrates (Cai et al., 2003).
properties
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N3O2/c17-15(18,19)8-3-7(4-9(5-8)16(20,21)22)13(26)23-10-1-2-11-12(6-10)25-14(27)24-11/h1-6H,(H,23,26)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEAPHRZJGQYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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